molecular formula C13H14Cl2O B12625249 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene CAS No. 918871-53-1

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene

Cat. No.: B12625249
CAS No.: 918871-53-1
M. Wt: 257.15 g/mol
InChI Key: HPSLBXXTFZCZQM-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, an ethenyl group, and a 3-methylbut-2-en-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene typically involves multiple steps. One common method includes the chlorination of a suitable benzene derivative followed by the introduction of the ethenyl and 3-methylbut-2-en-1-yloxy groups through specific reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by subsequent functional group modifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the ethenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-3-ethenylbenzene: Lacks the 3-methylbut-2-en-1-yloxy group, resulting in different chemical properties.

    1,5-Dichloro-2-[(3-methylbut-2-en-1-yl)oxy]benzene: Similar structure but different positioning of the ethenyl group.

    1,5-Dichloro-3-ethenyl-2-methoxybenzene: Contains a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.

Uniqueness

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene is unique due to the combination of its functional groups and their specific positions on the benzene ring

Properties

CAS No.

918871-53-1

Molecular Formula

C13H14Cl2O

Molecular Weight

257.15 g/mol

IUPAC Name

1,5-dichloro-3-ethenyl-2-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C13H14Cl2O/c1-4-10-7-11(14)8-12(15)13(10)16-6-5-9(2)3/h4-5,7-8H,1,6H2,2-3H3

InChI Key

HPSLBXXTFZCZQM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Cl)Cl)C=C)C

Origin of Product

United States

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